molecular formula C18H19Cl2N3O3S B4907361 2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B4907361
M. Wt: 428.3 g/mol
InChI Key: LUPUMDJMSCWSJT-UHFFFAOYSA-N
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Description

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro, piperidinylsulfonyl, and pyridinylmethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the piperidinylsulfonyl group can be achieved through a sulfonation reaction, followed by the addition of the pyridinylmethyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects, especially in cancer cells where enzyme activity is often dysregulated .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S/c19-15-11-16(20)17(27(25,26)23-8-2-1-3-9-23)10-14(15)18(24)22-12-13-4-6-21-7-5-13/h4-7,10-11H,1-3,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPUMDJMSCWSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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